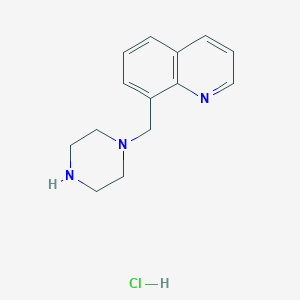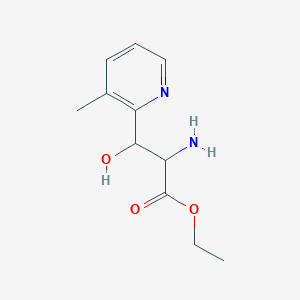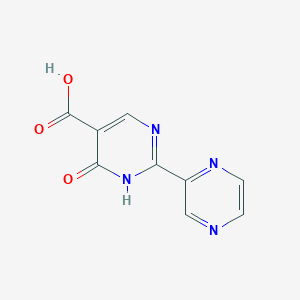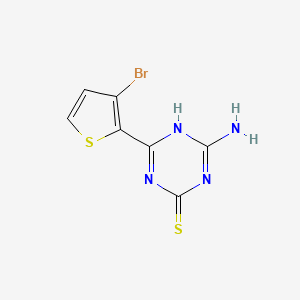
Hexane, 1-chloro-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,4-dimethylhexane is an organic compound with the molecular formula C8H17Cl . It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of hexane, where two methyl groups are attached to the third and fourth carbon atoms, and a chlorine atom is attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,4-dimethylhexane can be synthesized through the chlorination of 3,4-dimethylhexane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3,4-dimethylhexane may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,4-dimethylhex-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in non-polar solvents such as ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-hydroxy-3,4-dimethylhexane, 1-cyano-3,4-dimethylhexane, or 1-amino-3,4-dimethylhexane can be formed.
Elimination Reactions: The major product is typically 3,4-dimethylhex-1-ene.
Scientific Research Applications
1-Chloro-3,4-dimethylhexane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various functionalized compounds.
Medicinal Chemistry: Researchers use it to study the effects of structural modifications on biological activity. It can be a precursor for the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials, such as polymers and surfactants, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Chloro-2,3-dimethylhexane
- 1-Chloro-3,3-dimethylhexane
- 1-Chloro-4,4-dimethylhexane
Comparison: 1-Chloro-3,4-dimethylhexane is unique due to the specific positioning of the chlorine atom and the methyl groups on the hexane backbone. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 1-chloro-3,4-dimethylhexane may exhibit different reactivity patterns and selectivity in chemical transformations.
Properties
CAS No. |
2350-26-7 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
FKUBXWPGZAKUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)

![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)

![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)


